2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, which is known to enhance the chemical stability and biological activity of molecules. The presence of the isoxazole ring further contributes to its distinct chemical behavior.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .
Mode of Action
Based on its structural similarity to other imidazole-containing compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions .
Biochemical Pathways
Imidazole-containing compounds are known to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects .
Action Environment
Environmental factors such as solvent type and concentration can influence the action, efficacy, and stability of this compound. For instance, the presence of DMSO was found to disrupt amide-amide interactions in a structurally similar compound . This suggests that the choice of solvent can significantly influence the behavior of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride typically involves the introduction of the trifluoromethyl group and the isoxazole ring through a series of chemical reactions. One common method includes the trifluoromethylation of suitable precursors followed by the formation of the isoxazole ring. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthetic methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Scientific Research Applications
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the development of advanced materials and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(oxolan-2-yl)ethan-1-amine hydrochloride: This compound shares the trifluoromethyl group but differs in the ring structure, featuring an oxolane ring instead of an isoxazole ring.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoromethyl group attached to an amine, lacking the isoxazole ring.
Uniqueness
2,2,2-Trifluoro-1-(5-methylisoxazol-3-yl)ethan-1-amine hydrochloride is unique due to the combination of the trifluoromethyl group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methyl-1,2-oxazol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O.ClH/c1-3-2-4(11-12-3)5(10)6(7,8)9;/h2,5H,10H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBOOTDDWCVABF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C(F)(F)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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